molecular formula C8H4F3IN2O B6591595 3-Iodo-5-(trifluoromethoxy)-1H-indazole CAS No. 1426423-96-2

3-Iodo-5-(trifluoromethoxy)-1H-indazole

Cat. No.: B6591595
CAS No.: 1426423-96-2
M. Wt: 328.03 g/mol
InChI Key: KCJAKLOGYIQMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-(trifluoromethoxy)-1H-indazole is a chemical compound with the molecular formula C8H4F3IN2O. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of iodine and trifluoromethoxy groups in its structure makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(trifluoromethoxy)-1H-indazole typically involves the iodination of 5-(trifluoromethoxy)-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethoxy)-1H-indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide (NaNH2), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted indazole derivatives.

    Oxidation Reactions: Formation of oxides or higher oxidation state compounds.

    Reduction Reactions: Formation of deiodinated indazole derivatives.

Scientific Research Applications

3-Iodo-5-(trifluoromethoxy)-1H-indazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethoxy)-1H-indazole involves its interaction with molecular targets through its functional groups. The iodine and trifluoromethoxy groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-5-(trifluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of an indazole ring.

    3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Contains a hydroxyl group and a pyridine ring.

    3-Iodo-5-(trifluoromethoxy)benzoic acid: Contains a carboxylic acid group and a benzene ring.

Uniqueness

3-Iodo-5-(trifluoromethoxy)-1H-indazole is unique due to its indazole core, which provides distinct electronic and steric properties compared to pyridine or benzene derivatives. This uniqueness makes it valuable for specific chemical reactions and applications where the indazole structure is advantageous.

Properties

IUPAC Name

3-iodo-5-(trifluoromethoxy)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJAKLOGYIQMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1OC(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.